![molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6](/img/structure/B561572.png)

d[Leu4,Lys8]-VP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D[Leu4,Lys8]VP, également connu sous le nom de [D-Leucine4, Lysine8]vasopressine, est un analogue synthétique de la vasopressine. Il est un agoniste sélectif du récepteur de la vasopressine V1B, avec une forte affinité et une spécificité élevée. Ce composé a été largement utilisé dans la recherche scientifique pour étudier les effets physiologiques et pharmacologiques des récepteurs de la vasopressine .

Applications De Recherche Scientifique

D[Leu4,Lys8]VP has numerous applications in scientific research:

Chemistry: Used as a tool to study peptide synthesis and modification techniques.

Biology: Employed to investigate the role of vasopressin receptors in various physiological processes, such as stress response and hormone regulation

Medicine: Utilized in preclinical studies to explore potential therapeutic applications for disorders related to vasopressin receptor dysfunction

Mécanisme D'action

Mode of Action

The mode of action of a compound refers to the functional or anatomical changes that result from the exposure of a living organism to a substance . In the case of d[Leu4,Lys8]-VP, it binds to the V1B vasopressin receptors, triggering a response that involves both phospholipase C (PLC) and adenylate cyclase (AC)

Biochemical Pathways

Biochemical pathways involve the metabolic sequences in biochemical reactions, the chemistry and enzymology of conversions, the regulation of turnover, the expression of genes, and the immunological interactions

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME)

Safety and Hazards

Méthodes De Préparation

La synthèse de D[Leu4,Lys8]VP implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus comprend généralement les étapes suivantes :

Préparation de la résine : La synthèse commence par l'attachement du premier acide aminé à un support de résine solide.

Élongation de la chaîne : Ajout séquentiel d'acides aminés protégés à la chaîne peptidique en croissance.

Déprotection et clivage : Élimination des groupes protecteurs et clivage du peptide de la résine.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC).

Les méthodes de production industrielle de D[Leu4,Lys8]VP sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre aux demandes commerciales. Cela implique d'optimiser les conditions de réaction, d'utiliser des synthétiseurs de peptides automatisés et d'assurer des mesures strictes de contrôle de la qualité .

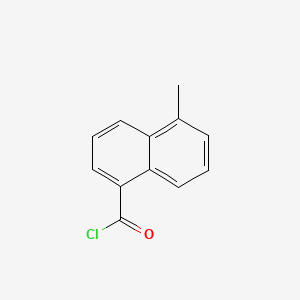

Analyse Des Réactions Chimiques

D[Leu4,Lys8]VP subit diverses réactions chimiques, notamment :

Oxydation : Le pont disulfure entre les résidus cystéine peut être oxydé, affectant la stabilité et l'activité du peptide.

Substitution : Des substitutions d'acides aminés peuvent être introduites pour modifier les propriétés du peptide et la sélectivité du récepteur.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le dithiothréitol (DTT). Les principaux produits formés à partir de ces réactions sont des peptides modifiés ayant des activités biologiques différentes .

Applications de la recherche scientifique

D[Leu4,Lys8]VP a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé pour enquêter sur le rôle des récepteurs de la vasopressine dans divers processus physiologiques, tels que la réponse au stress et la régulation hormonale

Médecine : Utilisé dans des études précliniques pour explorer des applications thérapeutiques potentielles pour les troubles liés à un dysfonctionnement du récepteur de la vasopressine

Mécanisme d'action

D[Leu4,Lys8]VP exerce ses effets en se liant sélectivement au récepteur de la vasopressine V1B. Cette liaison active des voies de signalisation intracellulaires, notamment les voies de la phospholipase C (PLC) et de la protéine kinase activée par les mitogènes (MAPK) . L'activation de ces voies conduit à diverses réponses physiologiques, telles que la libération de l'hormone adrénocorticotrope (ACTH) et de l'insuline .

Comparaison Avec Des Composés Similaires

D[Leu4,Lys8]VP est unique en raison de sa forte sélectivité pour le récepteur de la vasopressine V1B. Des composés similaires comprennent :

D[Cha4]AVP : Un autre agoniste sélectif du récepteur V1B, mais avec des modifications d'acides aminés différentes.

Vasopressine déamino-arginine (dDAVP) : Un agoniste sélectif du récepteur V2, utilisé principalement dans le traitement du diabète insipide.

D[Leu4,Lys8]VP se distingue par sa sélectivité spécifique du récepteur et son utilité dans l'étude du rôle du récepteur V1B dans divers processus physiologiques .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZMLGLFLYCDQT-PEAOEFARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H67N11O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42061-33-6 |

Source

|

| Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)